Ano1-IN-1
Overview
Description
ANO1-IN-1 is a compound known for its inhibitory effects on the anoctamin 1 (ANO1) protein, also known as transmembrane protein 16A. Anoctamin 1 is a calcium-activated chloride channel that plays a significant role in various physiological processes, including fluid secretion, muscle contraction, and neuronal excitability. Overexpression of anoctamin 1 has been linked to several pathological conditions, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANO1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations. This often includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity this compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
ANO1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation and yield. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may be carried out under neutral or slightly basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation of this compound may yield oxidized derivatives with altered functional groups, while substitution reactions may produce analogs with different substituents .
Scientific Research Applications
ANO1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of anoctamin 1 and related chloride channels.
Biology: Employed in cellular and molecular biology research to investigate the role of anoctamin 1 in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for conditions associated with overexpression of anoctamin 1, such as cancer and cystic fibrosis.
Mechanism of Action
ANO1-IN-1 exerts its effects by inhibiting the activity of the anoctamin 1 protein. This inhibition occurs through binding to specific sites on the anoctamin 1 protein, preventing the flow of chloride ions through the channel. This disruption of chloride ion transport affects various cellular processes, including cell proliferation, migration, and apoptosis. The molecular targets and pathways involved in the action of this compound include the calcium signaling pathway, the Akt pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to ANO1-IN-1 in terms of their inhibitory effects on anoctamin 1, including:
Uniqueness of this compound
This compound is unique in its specific binding affinity and inhibitory potency towards anoctamin 1. Unlike some other inhibitors, this compound has been shown to effectively reduce anoctamin 1 activity without significantly affecting other ion channels or cellular processes. This selectivity makes this compound a valuable tool for studying the physiological and pathological roles of anoctamin 1 and for developing targeted therapies .
Properties
IUPAC Name |
6-tert-butyl-2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c1-17(2,3)10-7-8-11-12(9-10)23-15(13(11)14(19)21)20-16(22)18(4,5)6/h10H,7-9H2,1-6H3,(H2,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDASIZKRQHFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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